N-(1-butyl-1H-tetraazol-5-yl)-N-[4-(methylsulfanyl)benzyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-butyl-1H-tetraazol-5-yl)-N-[4-(methylsulfanyl)benzyl]amine is a synthetic organic compound characterized by the presence of a tetrazole ring, a butyl group, and a methylsulfanyl-substituted benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-1H-tetraazol-5-yl)-N-[4-(methylsulfanyl)benzyl]amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides in the presence of a strong base.
Attachment of the Methylsulfanyl-Benzyl Group: The final step involves the nucleophilic substitution reaction where the methylsulfanyl-benzyl group is attached to the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-butyl-1H-tetraazol-5-yl)-N-[4-(methylsulfanyl)benzyl]amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-butyl-1H-tetraazol-5-yl)-N-[4-(methylsulfanyl)benzyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(1-butyl-1H-tetraazol-5-yl)-N-[4-(methylsulfanyl)benzyl]amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The methylsulfanyl group may enhance its binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-butyl-N-[4-(methylsulfanyl)phenyl]-1H-tetrazol-5-amine
- 1-butyl-N-[4-(methylsulfanyl)benzyl]-1H-tetrazol-4-amine
Uniqueness
N-(1-butyl-1H-tetraazol-5-yl)-N-[4-(methylsulfanyl)benzyl]amine is unique due to the specific positioning of the tetrazole ring and the methylsulfanyl group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H19N5S |
---|---|
Molekulargewicht |
277.39g/mol |
IUPAC-Name |
1-butyl-N-[(4-methylsulfanylphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C13H19N5S/c1-3-4-9-18-13(15-16-17-18)14-10-11-5-7-12(19-2)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,14,15,17) |
InChI-Schlüssel |
ZSVDZUYSERBAPD-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC=C(C=C2)SC |
Kanonische SMILES |
CCCCN1C(=NN=N1)NCC2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.